![molecular formula C14H17N3OS B4543531 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide](/img/structure/B4543531.png)
2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide
Overview
Description
The compound "2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide" belongs to a class of chemicals that involve imidazole derivatives, which are significant for their varied applications in medicinal chemistry and material science. Imidazole and its derivatives are known for their roles in the synthesis of pharmaceuticals and agrochemicals due to their versatile chemical properties.
Synthesis Analysis
The synthesis of imidazole derivatives typically involves multi-step chemical reactions starting from basic building blocks such as acids, aldehydes, and amines. For example, the synthesis of closely related imidazole derivatives has been achieved through the cyclization of α-thienyl nitrones in alkaline medium, a process that highlights the complexity and specificity of synthesizing these compounds (Os'kina & Tikhonov, 2017).
Mechanism of Action
Target of Action
The primary targets of Oprea1_328073 are yet to be identified. It’s worth noting that compounds containing the imidazole moiety, such as oprea1_328073, have been known to exhibit a broad range of biological activities .
Mode of Action
The exact mode of action of Oprea1_328073 is currently unknown. Imidazole-containing compounds are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring, one bearing a hydrogen atom and the other being a pyrrole type nitrogen, may contribute to its reactivity .
Biochemical Pathways
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that imidazole derivatives may interact with multiple biochemical pathways.
Result of Action
The molecular and cellular effects of Oprea1_328073’s action are currently unknown. Given the broad range of activities exhibited by imidazole derivatives, it’s plausible that oprea1_328073 could have diverse effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of a new drug that overcomes these problems . Therefore, imidazole and its derivatives continue to be an area of interest in drug development .
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanyl-N-(3-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-5-4-6-12(9-10)16-13(18)11(2)19-14-15-7-8-17(14)3/h4-9,11H,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPOYWUOTWJVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)SC2=NC=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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